tert-butyl N-(2-hydroxypentan-3-yl)carbamate
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Overview
Description
Tert-butyl N-(2-hydroxypentan-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-butyl N-(2-hydroxypentan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under acidic or basic conditions. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and yields the desired carbamate after purification.
Chemical Reactions Analysis
Tert-butyl N-(2-hydroxypentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions with halides or other electrophiles in the presence of a base.
Scientific Research Applications
Tert-butyl N-(2-hydroxypentan-3-yl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-hydroxypentan-3-yl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The carbamate group can be easily removed under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Tert-butyl N-(2-hydroxypentan-3-yl)carbamate can be compared with other carbamates such as:
tert-Butyl carbamate: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group, offering different stability and reactivity profiles.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group in peptide synthesis, but requires different conditions for removal.
These comparisons highlight the unique properties of this compound, particularly its stability and ease of removal, making it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxypentan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUGSGNURZEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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